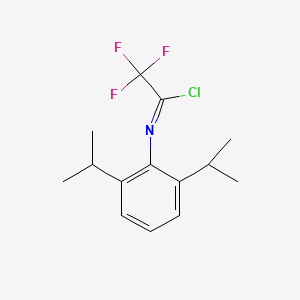
N-(2,6-Diisopropylphenyl)-1-chloro-2,2,2-trifluoroethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a trifluoroacetimidoyl group attached to a 2,6-diisopropylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,6-diisopropylaniline with trifluoroacetic anhydride in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting intermediate is then treated with thionyl chloride to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles at the imidoyl carbon.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran, and may require catalysts or bases to proceed efficiently .
Major Products Formed
The major products formed from reactions involving N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine can yield an imidoyl amine derivative, while oxidation can produce a corresponding imidoyl oxide .
Wissenschaftliche Forschungsanwendungen
N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an intermediate or a catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)benzamidine
- N,N’-Bis(2,6-diisopropylphenyl)-4-toluamidine
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desired .
Eigenschaften
Molekularformel |
C14H17ClF3N |
|---|---|
Molekulargewicht |
291.74 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C14H17ClF3N/c1-8(2)10-6-5-7-11(9(3)4)12(10)19-13(15)14(16,17)18/h5-9H,1-4H3 |
InChI-Schlüssel |
MEWWANKZSQWJJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















